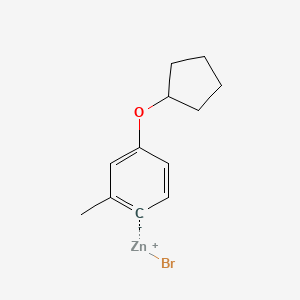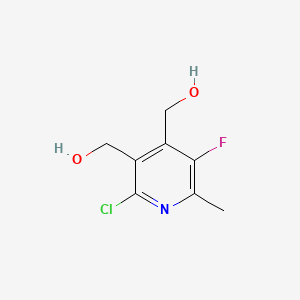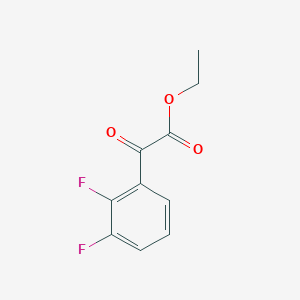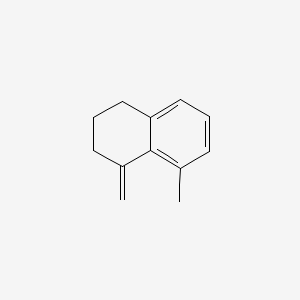
8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated, with a methyl group and a methylene group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the reaction of 1-Tetralone with Methyltriphenylphosphonium iodide under specific conditions . This reaction typically requires a strong base such as sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of naphthalene derivatives. The process conditions, including temperature, pressure, and choice of catalyst, are optimized to achieve high yields and purity of the target compound .
化学反応の分析
Types of Reactions
8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as sulfuric acid or aluminum chloride are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce fully hydrogenated naphthalene derivatives .
科学的研究の応用
8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmacological agent.
Medicine: Investigation of its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The compound may exert its effects through binding to receptors or enzymes, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- 1-Methylene-1,2,3,4-tetrahydronaphthalene
- 4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
Uniqueness
8-Methyl-1-methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a methyl and a methylene group on the naphthalene ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
特性
IUPAC Name |
5-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h4,6,8H,1,3,5,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZIYXOTFPATKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C)CCCC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

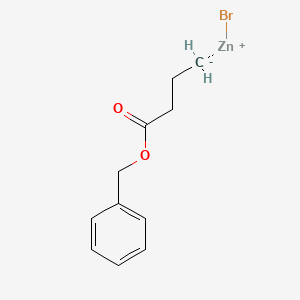
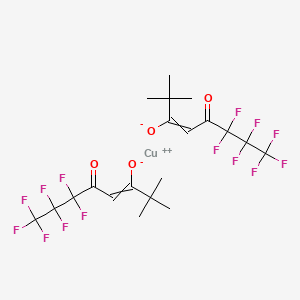
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
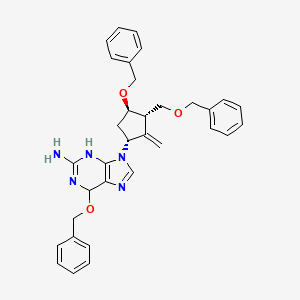

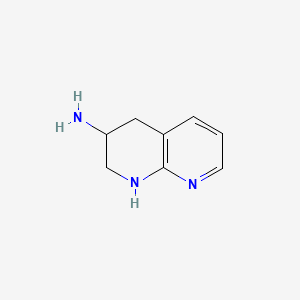

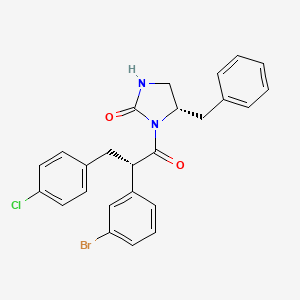
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)
